2,5-dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine

Description

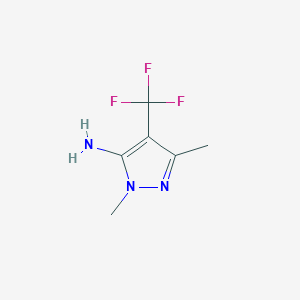

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3/c1-3-4(6(7,8)9)5(10)12(2)11-3/h10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMOWDNQMPPRTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(F)(F)F)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-4-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-imine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N3 |

| Molecular Weight | 195.16 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(NN=C1C(F)(F)F)C |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with a similar structure showed promising activity against various bacterial strains and fungi. Specifically, the presence of the trifluoromethyl group was linked to enhanced efficacy in inhibiting microbial growth.

Case Study:

In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that it exhibited a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Research Findings:

In a comparative study, this compound showed a DPPH inhibition percentage of over 70%, comparable to well-known antioxidants like ascorbic acid .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been widely documented. The compound's mechanism involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.

Experimental Evidence:

In animal models, administration of this pyrazole derivative resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with biological membranes.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Heterocycle: The target compound contains a pyrazol-imine ring, whereas analogues like 108 and 109 feature pyrrole-carboxamide cores . Azobenzene derivatives (e.g., E, H) lack heterocyclic rings but share electron-withdrawing substituents (nitro, iodo), which contrast with the trifluoromethyl group in the target compound.

Substituent Effects: The trifluoromethyl (CF₃) group in the target compound provides lipophilicity and metabolic stability, similar to pyridine-CF₃ groups in 108 and 109 .

Analytical Data :

- Purity levels vary significantly: The target compound (≥95%) is comparable to 109 (94.45–95.37%) but less pure than 108 (99.46–99.94%) .

- ESIMS data for 108 and 109 confirm molecular ions ([M+H]⁺), while azobenzenes (E , H ) are characterized by UV-vis and IR spectra due to their chromophoric azo groups .

Research Findings and Implications

Hydrogen Bonding and Crystal Packing:

- The imine group in the target compound may participate in N–H∙∙∙N hydrogen bonds, analogous to phenolic -OH interactions in azobenzenes . Such interactions influence melting points and solubility, though specific data for the target compound are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.